molecular formula C24H31N5O4S B2370249 N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-16-6

N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2370249
CAS RN: 898451-16-6
M. Wt: 485.6
InChI Key: MXTUCXFOEKJIEA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H31N5O4S and its molecular weight is 485.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, which include compounds structurally similar to the one , showed significant activity against selected bacterial and fungal strains. These compounds were synthesized from a morpholin-3-one molecule, indicating potential applications in combating microbial infections (Majithiya & Bheshdadia, 2022).
  • Another research found that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide exhibit broad-spectrum antifungal properties, particularly against Candida and Aspergillus species. Modifications to the morpholin-2-one core significantly improved plasmatic stability while maintaining antifungal efficacy (Bardiot et al., 2015).

Insecticidal Activity

  • Pyridine derivatives, including N-morpholinium and related compounds, have been tested for toxicity against the cowpea aphid, Aphis craccivora Koch. The insecticidal activity of these compounds was found to be significantly potent, offering potential applications in agricultural pest management (Bakhite et al., 2014).

Therapeutic Potential

  • Research into the synthesis and evaluation of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides revealed their in vitro antibacterial and antifungal activities. Certain compounds within this series demonstrated excellent activity against beta-Hemolytic streptococcus and Klebsiella pneumonia, highlighting their potential as therapeutic agents (Kanagarajan et al., 2010).
  • The discovery of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031) as a potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity suggests the compound's potential in treating sleep disorders. This underscores the diverse therapeutic applications of morpholine derivatives (Nirogi et al., 2019).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4S/c1-17(30)25-18-6-8-19(9-7-18)26-22(31)16-34-23-20-4-2-5-21(20)29(24(32)27-23)11-3-10-28-12-14-33-15-13-28/h6-9H,2-5,10-16H2,1H3,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTUCXFOEKJIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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